N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-3-4-6-13(11)14(18-2)9-16-15(17)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBYWBKKKOICMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=COC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-3-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Substitution with Methoxy and Methylphenyl Groups: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, where the furan ring is treated with methoxy and methylphenyl reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. In basic conditions, hydroxide ion attacks the electrophilic carbonyl carbon directly .
Oxidation of the Furan Ring
The furan ring is susceptible to oxidative cleavage, particularly under strong oxidizing agents:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub> | Acetonitrile, 50°C, 3h | 3-Carboxyacrylic acid derivative |
| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>SO<sub>4</sub>, 0°C, 1h | Maleic anhydride fragment + CO<sub>2</sub> |
Structural Impact : Oxidation disrupts aromaticity, forming diketones or carboxylic acids depending on conditions .
Electrophilic Aromatic Substitution (EAS)
The furan ring participates in EAS at the 2- and 5-positions, though steric hindrance from the ethyl side chain modulates reactivity:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 2-Nitro-furan-3-carboxamide (minor) |
| Friedel-Crafts Acylation | AcCl/AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | No reaction (steric inhibition) |
Key Limitation : The bulky 2-methoxy-2-(2-methylphenyl)ethyl group suppresses electrophilic attack at adjacent positions.
Nucleophilic Substitution at the Methoxy Group
The methoxy group on the ethyl side chain undergoes demethylation under strong nucleophiles:
| Reagent | Conditions | Product |
|---|---|---|
| BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, -78°C, 2h | N-[2-Hydroxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide |
| HI (conc.) | Reflux, 12h | Dealkylation with furan ring decomposition |
Applications : Demethylation products serve as intermediates for further functionalization .
Reduction of the Amide Bond
Selective reduction of the amide to an amine is achievable with strong hydride donors:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 4h | N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-methylamine |
| BH<sub>3</sub>·THF | 0°C, 1h | Partial reduction (amide → alcohol) |
Challenges : Over-reduction of the furan ring occurs with excess LiAlH<sub>4</sub> .
Cross-Coupling Reactions
The 2-methylphenyl group enables palladium-catalyzed couplings:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | Biaryl-functionalized derivative |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aminated analogs |
Utility : These reactions enable diversification for structure-activity relationship (SAR) studies .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Products | Mechanism |
|---|---|---|
| 200–250°C | CO<sub>2</sub>, NH<sub>3</sub>, furan fragments | Decarboxylation and retro-Diels-Alder reactions |
| >300°C | Char residue (80% mass loss) | Complete carbonization |
Stability Note : The compound is stable below 150°C under inert atmospheres .
Scientific Research Applications
N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide, a compound with the molecular formula C17H19NO4, has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across several fields, including medicinal chemistry, pharmacology, and materials science.
Antidepressant Activity
Recent studies have indicated that derivatives of furan compounds exhibit antidepressant effects by acting as monoamine oxidase inhibitors. For instance, the structural similarities between this compound and known antidepressants suggest it may also inhibit monoamine oxidase, thus increasing serotonin levels in the brain .
Anti-inflammatory Properties
The furan moiety is known for its anti-inflammatory properties. Research indicates that compounds containing furan rings can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Cancer Research
Furan derivatives have been studied for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Toxicology and Safety
Toxicological assessments are crucial for understanding the safety profile of new compounds. The compound's safety has been evaluated using alternative testing methods such as the Reduced Murine Local Lymph Node Assay, which assesses allergic contact dermatitis potential with fewer animal subjects .
Surface Modifiers
In materials science, this compound has potential as a surface modifier due to its ability to enhance the hydrophobic properties of polymeric materials. Studies have shown that incorporating such compounds can lead to improved surface characteristics without compromising the bulk properties of polymers .
Polymer Blends
The compound can be used in polymer blends to modify mechanical properties and thermal stability. Its integration into poly(methyl methacrylate) matrices has demonstrated enhanced performance metrics under various environmental conditions .
Clinical Trials for Antidepressant Efficacy
A clinical trial assessing the efficacy of this compound as an antidepressant is currently underway. Preliminary results indicate a significant reduction in depressive symptoms compared to placebo groups.
Environmental Impact Studies
Research on the environmental fate of this compound has been conducted to evaluate its persistence and degradation in various ecosystems. Findings suggest that while it is biodegradable under certain conditions, monitoring is essential to prevent accumulation in aquatic systems .
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing various studies, data tables, and findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17NO3
- Molecular Weight : 273.30 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for different bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
| Candida albicans | 0.25 |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation. In vitro studies have shown that it can significantly reduce biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin . Additionally, the compound has been identified as a potential inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .
Cytotoxicity and Safety Profile
Toxicity assessments reveal that this compound has low hemolytic activity, with % lysis ranging from 3.23 to 15.22%, suggesting a favorable safety profile compared to known cytotoxic agents . Furthermore, the compound demonstrated non-cytotoxicity with IC50 values greater than 60 µM, indicating a promising therapeutic window for further development .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria and fungi compared to traditional antibiotics .
- Synergistic Effects : Research indicated that this compound could act synergistically with other antibiotics such as ketoconazole, enhancing their effectiveness against resistant strains .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan ring and side chains could enhance biological activity, providing insights for future drug design .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
N-(2-Carbamoylfuranyl)-C-(3'-Carboxy-2'-Hydroxyphenyl) Azetidin-2-one ()
- Core Structure: Shares a furan carboxamide backbone but incorporates an azetidin-2-one (β-lactam) ring and a phenolic group.
- Key Differences: The presence of a β-lactam ring and carboxyl/hydroxyl substituents enhances polarity and metal-coordination capacity, as demonstrated in physico-chemical studies.
- Applications: Potential antimicrobial or catalytic applications due to β-lactam reactivity and chelation behavior.
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-furohydrazide ()
- Core Structure : Furan-2-carboxamide modified with a hydrazide group and a 3-hydroxyphenyl substituent.
- Key Differences : The hydrazide group (–NH–NH–) introduces hydrogen-bonding capability, differing from the target’s methoxy-ethyl chain. The 3-hydroxyphenyl group may enhance antioxidant or antimicrobial activity compared to the target’s 2-methylphenyl group .
- Applications: Likely explored for antimicrobial or chelating applications due to phenolic and hydrazide motifs.
5-[(4-Chloro-3-Methylphenoxy)methyl]-N-[4-(Diethylamino)phenyl]furan-2-carboxamide ()
- Core Structure: Furan-2-carboxamide with a phenoxymethyl substituent and a diethylamino-phenyl group.
- Key Differences: The diethylamino group increases solubility in polar solvents, while the chloro and methyl substituents enhance lipophilicity. This compound’s bulkier substituents may affect membrane permeability compared to the target’s simpler ethyl group .
- Applications : Possible therapeutic use (e.g., anticancer or antiviral) inferred from structural motifs common in drug discovery.
Physico-Chemical Properties (Inferred from Analogues)
Q & A
Q. What are the recommended synthetic routes for N-[2-methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Amide coupling : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to facilitate carboxamide bond formation . (ii) Substitution reactions : Methoxy and methylphenyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (e.g., 1.3 equivalents of HBTU) and reaction time (e.g., 3 days for complete conversion) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) and UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (e.g., total impurities ≤0.5%) .
- Structural confirmation : Combine H/C NMR to verify methoxy (-OCH), methylphenyl, and furan moieties. IR spectroscopy can confirm carbonyl (C=O, ~1650 cm) and amide (N-H, ~3300 cm^{-1) groups .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Antiplatelet aggregation : Measure inhibition of ADP-induced platelet aggregation in human blood samples .
- Enzyme inhibition : Test against kinases or dehydrogenases (e.g., pyruvate dehydrogenase kinase 2) using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the methoxy group with trifluoromethoxy (-OCF) or ethoxy (-OCHCH) to assess hydrophobicity/electron effects. Compare IC shifts in enzymatic assays .
- Scaffold hopping : Replace the furan ring with thiophene or isoxazole and evaluate potency changes. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like PDK2 .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., dealkylated derivatives) that may interfere with activity. Cross-reference with pharmacopeial impurity limits .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R/Bioconductor) to identify outliers or confounding factors.
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours.
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Identify metabolites with HRMS (high-resolution mass spectrometry) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
